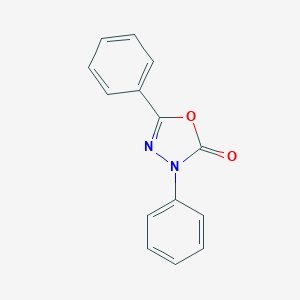

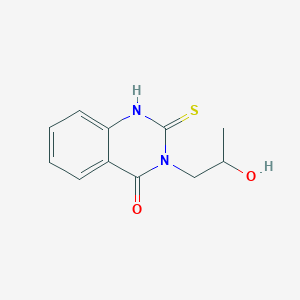

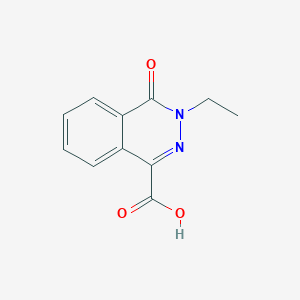

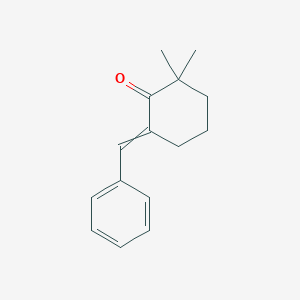

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Descripción general

Descripción

The compound of interest, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, is closely related to the compounds studied in the provided papers. Although the exact compound is not directly studied, insights can be drawn from the molecular and crystal structures of similar compounds. For instance, the molecular and crystal structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester has been determined using X-ray diffraction methods, which suggests that similar techniques could be applied to analyze the structure of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid .

Synthesis Analysis

The synthesis of related compounds, such as alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, involves the reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane . This provides a potential pathway for the synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid by adapting the reaction conditions and starting materials to target the phthalazine structure specifically.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, which reveals the presence of intra- and intermolecular interactions that stabilize the molecule . These findings can be extrapolated to suggest that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid may also exhibit a complex network of hydrogen bonds that could influence its stability and reactivity.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, the synthesis and structural analysis of similar compounds suggest that it may undergo reactions typical of carboxylic acids and phthalazine derivatives. This includes the potential for esterification, amidation, and substitution reactions that could be explored in further studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid can be inferred from the properties of structurally similar compounds. For example, the crystal structure of a related compound indicates that it crystallizes in the orthorhombic crystal system, which may also be true for the compound . Additionally, the presence of hydrogen bonds in the related compound suggests that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid may have a high melting point and exhibit solubility characteristics influenced by its ability to form hydrogen bonds .

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Properties

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid derivatives exhibit significant antibacterial and antimicrobial properties. For instance, some derivatives have shown potent in vitro antibacterial activity, particularly against Gram-positive organisms, as well as strong inhibiting activity against specific bacteria strains like Escherichia coli and Bacillus subtilis. The structure-activity relationships (SAR) are crucial in determining the potency of these compounds (Cooper et al., 1990; Srinivasan et al., 2010; Jia et al., 1993).

Cytotoxicity and Cancer Research

Derivatives of this compound have shown promising results in cytotoxicity against specific cancer cell lines. The presence of phenyl phthalazinone moieties in certain derivatives has been linked with potent cytotoxicity against HCT-116 cells, indicating potential application in cancer treatment. Moreover, these compounds have shown lower cytotoxicity against normal cells, suggesting a level of safety in their application (El Rayes et al., 2022).

Protease Activated Receptor (PAR2) Agonists

Certain derivatives of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid have been identified as small-molecule agonists for protease-activated receptor 2 (PAR2), a G protein-coupled receptor. These agonists can significantly enhance cellular responses and might be critical in studying the physiological functions of PAR2 receptors (Ma & Burstein, 2013; Gardell et al., 2008).

Polyamide Synthesis

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid derivatives have been used in the synthesis of aromatic polyamides containing phthalazinone. These polyamides, synthesized in an eco-friendly medium, exhibit good solubility and high thermal stability, making them potentially useful in various industrial applications (Zahmatkesh, 2012).

Safety And Hazards

EODPCA is an irritant . The safety information includes several precautionary statements, such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

3-ethyl-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEQVFZHBLPYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368413 | |

| Record name | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid | |

CAS RN |

16015-48-8 | |

| Record name | 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)